molecular formula C5H4N2O4 B189616 4-Hydroxy-3-nitropyridine N-oxide CAS No. 31872-57-8

4-Hydroxy-3-nitropyridine N-oxide

Cat. No. B189616
CAS RN: 31872-57-8
M. Wt: 156.1 g/mol
InChI Key: QDIJYPHBWUDRIA-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitropyridine N-oxide is an organic solvent that has a number of industrial applications . It is used as a raw material for the production of other chemicals and as a cleaning agent in wastewater treatment plants .


Synthesis Analysis

4-Hydroxy-3-nitropyridine can be synthesized by the nitration of 4-hydroxypyridine . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-3-nitropyridine N-oxide is C5H4N2O4 . Unfortunately, the specific molecular structure analysis is not available in the search results.


Chemical Reactions Analysis

The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO – 3 H 2SO mixed acid as the nitration reagent is usually exothermic .


Physical And Chemical Properties Analysis

4-Hydroxy-3-nitropyridine N-oxide is a solid at room temperature . The boiling point is 225-226°C . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Pyridine Derivatives

Field: Organic Chemistry Application: 4-Nitropyridine, which can be synthesized from 4-Hydroxy-3-nitropyridine N-oxide, is an excellent starting material for the preparation of pyridine derivatives . These derivatives are important synthetic intermediates for new pesticides and medicines . Method: The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures . Results: Employing microreaction technology is one way to increase the process safety and efficiency of fast highly exothermic reactions . One major advantage of the microreactor is the submillimetre dimensions of flow structures, which permits chemical reactions to proceed with higher quality, on account of highly efficient mixing and excellent heat absorption .

Synthesis of 4-Ethoxy-3-Nitropyridine

Field: Organic Chemistry Application: 4-Hydroxy-3-nitropyridine may be used in the synthesis of 4-ethoxy-3-nitropyridine . Method: This is achieved by treating 4-Hydroxy-3-nitropyridine with phosphorus pentachloride (PCl5) followed by ethanol . Results: The result is the formation of 4-ethoxy-3-nitropyridine .

Synthesis of 4-Chloro-3-Nitropyridine

Field: Organic Chemistry Application: 4-Hydroxy-3-nitropyridine may also be used to prepare 4-chloro-3-nitropyridine . Method: This is done by treating 4-Hydroxy-3-nitropyridine with PCl5 -POCl3 (phosphorus oxychloride) . Results: The result is the formation of 4-chloro-3-nitropyridine .

Synthesis of Imidazo[4,5-c]pyridines

Field: Organic Chemistry Application: From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . Method: The method involves the reaction of 4-aminopyridine with 4-Hydroxy-3-nitropyridine N-oxide . Results: The result is the formation of imidazo[4,5-c]pyridines .

Synthesis of 2-Substituted-5-Nitropyridines

Field: Organic Chemistry Application: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized . Method: This is done by treating 3-nitropyridine with 4-Hydroxy-3-nitropyridine N-oxide . Results: The result is the formation of 2-substituted-5-nitropyridines .

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

Field: Organic Chemistry Application: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . Method: This is done by treating 3-nitropyridine and 4-substituted-3-nitropyridines with 4-Hydroxy-3-nitropyridine N-oxide . Results: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Synthesis of Nitropyridines

Field: Organic Chemistry Application: Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO– in water, 3-nitropyridine is obtained . Method: This is done by treating pyridine and substituted pyridines with 4-Hydroxy-3-nitropyridine N-oxide . Results: High yields for 4-substituted and moderate yields for 3-substituted pyridines have been obtained .

Industrial Applications

Field: Industrial Chemistry Application: 4-Hydroxy-3-nitropyridine N-oxide is used as a raw material for the production of other chemicals and as a cleaning agent in wastewater treatment plants . Method: This compound is used directly in industrial processes . Results: The result is the production of other chemicals and cleaner wastewater .

Diagnostic Assay Manufacturing

Field: Biotechnology Application: 4-Hydroxy-3-nitropyridine N-oxide is used in diagnostic assay manufacturing . Method: This compound is used directly in the manufacturing process . Results: The result is the production of diagnostic assays .

Safety And Hazards

This compound is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that the continuous flow methodology could be a promising direction for future research and development in the synthesis of similar compounds.

properties

IUPAC Name

1-hydroxy-3-nitropyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-5-1-2-6(9)3-4(5)7(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIJYPHBWUDRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C(C1=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285384
Record name 4-Hydroxy-3-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-nitropyridine N-oxide

CAS RN

31872-57-8
Record name 31872-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-3-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HJ Den Hertog, WP Combé - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
It is shown that the nitro‐group in 4‐nitropyridine‐N‐oxide can be readily replaced by negative ions and that the N‐oxides thus obtained, can be reduced quantitatively to the …
Number of citations: 100 onlinelibrary.wiley.com
HJ Den Hertog, J Maas, CR Kolder… - Recueil des Travaux …, 1955 - Wiley Online Library
… When the reaction mixture was cooled down to O", yellow-brown crystals (impure 4-hydroxy-3-nitropyridineN-oxide) separated out, which were purified by crystallization from 50 yo …
Number of citations: 15 onlinelibrary.wiley.com
Y Chen, S Liang, S Wang, B Li, K Wang… - Frontiers in Plant …, 2023 - ncbi.nlm.nih.gov
Methods To reveal the defense mechanisms underlying this observation, we analyzed the types and contents of volatile organic compounds (VOCs), phytohormone contents, and …
Number of citations: 5 www.ncbi.nlm.nih.gov

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